

Ramoplanin A2: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ramoplanin*

Cat. No.: *B549286*

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Introduction

Ramoplanin A2 is a potent glycolipodepsipeptide antibiotic naturally produced by the actinomycete *Actinoplanes* sp. ATCC 33076. It is the major component of the **ramoplanin** complex and has demonstrated significant bactericidal activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant Enterococci (VRE). Its unique mechanism of action, which involves the sequestration of Lipid II, a crucial precursor in bacterial cell wall biosynthesis, makes it a promising candidate for combating antibiotic resistance. This technical guide provides an in-depth overview of the chemical structure and the physicochemical and biological properties of **Ramoplanin A2**, along with detailed experimental methodologies.

Chemical Structure

Ramoplanin A2 is a complex molecule characterized by a 17-amino acid cyclic depsipeptide core. This core is N-acylated with a 7-methylocta-2,4-dienoyl lipid side chain and is glycosylated with a dimannosyl moiety. The cyclic structure is formed by an ester linkage between the C-terminal carboxyl group of L-hydroxyphenylglycine (Hpg) at position 17 and the side-chain hydroxyl group of D-hydroxyasparagine (HAsn) at position 2.

Key Structural Features:

- **Peptide Core:** A 17-membered ring composed of a mix of proteinogenic and non-proteinogenic amino acids, including several D-amino acids and hydroxyphenylglycine residues.
- **Lipid Tail:** An N-terminal 7-methylocta-2,4-dienoic acid, which plays a crucial role in anchoring the molecule to the bacterial membrane.
- **Disaccharide Moiety:** A dimannosyl group attached to the side chain of the Hpg residue at position 11.
- **Depsipeptide Bond:** An ester linkage that cyclizes the peptide backbone.

Physicochemical Properties of Ramoplanin A2

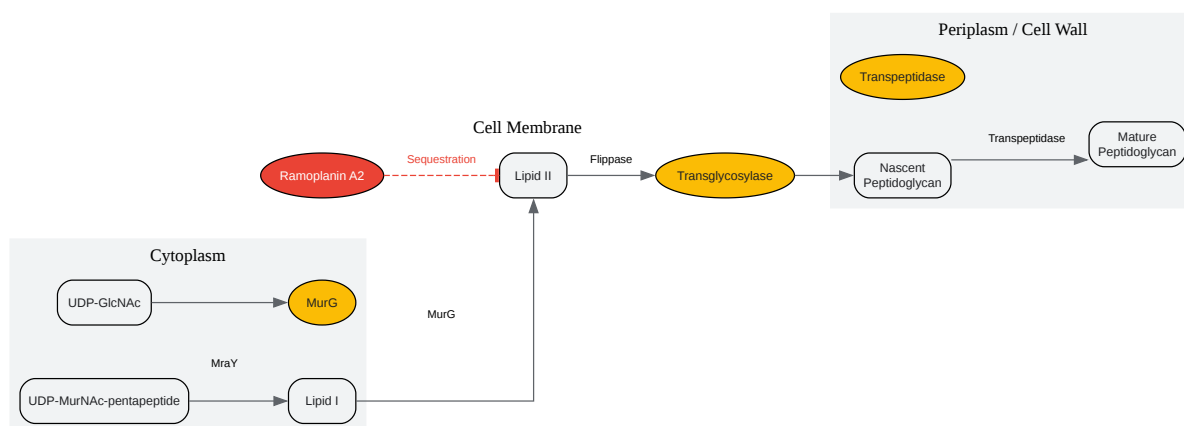
The physicochemical properties of **Ramoplanin A2** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁₉ H ₁₅₄ ClN ₂₁ O ₄₀	[1][2]
Molecular Weight	2554.1 g/mol	[1][2]
Appearance	White to off-white powder	[3]
Solubility	Soluble in water (10 mg/mL) and DMSO.	[3][4]
CAS Number	81988-88-7	[2]

Biological Properties

Mechanism of Action

Ramoplanin A2 exerts its potent bactericidal activity by inhibiting a late stage of peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall. Unlike many other antibiotics that target enzymes directly, **Ramoplanin A2** sequesters the substrate Lipid II. This sequestration prevents the utilization of Lipid II by transglycosylases and transpeptidases, thereby halting the elongation and cross-linking of the peptidoglycan layer. This disruption leads to the loss of cell wall integrity and subsequent cell death.



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Mechanism of action of **Ramoplanin A2**.

Antimicrobial Activity

Ramoplanin A2 demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including clinically important antibiotic-resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for **Ramoplanin A2** against selected pathogens.

Organism	Strain(s)	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s))
Staphylococcus aureus (MSSA)	ATCC 25923	2	-	-	[5]
Staphylococcus aureus (MRSA)	Clinical Isolates	2.0	-	-	[6]
Enterococcus faecium (VRE)	Clinical Isolates	-	-	0.5	[7]
Clostridium difficile	105 Clinical Isolates	0.03 - 0.5	0.25	0.25	[1]
Streptococcus pneumoniae	Penicillin-resistant	2.0	-	-	[6]
Enterococcus spp.	Vancomycin-resistant	-	-	0.5	[7]

Experimental Protocols

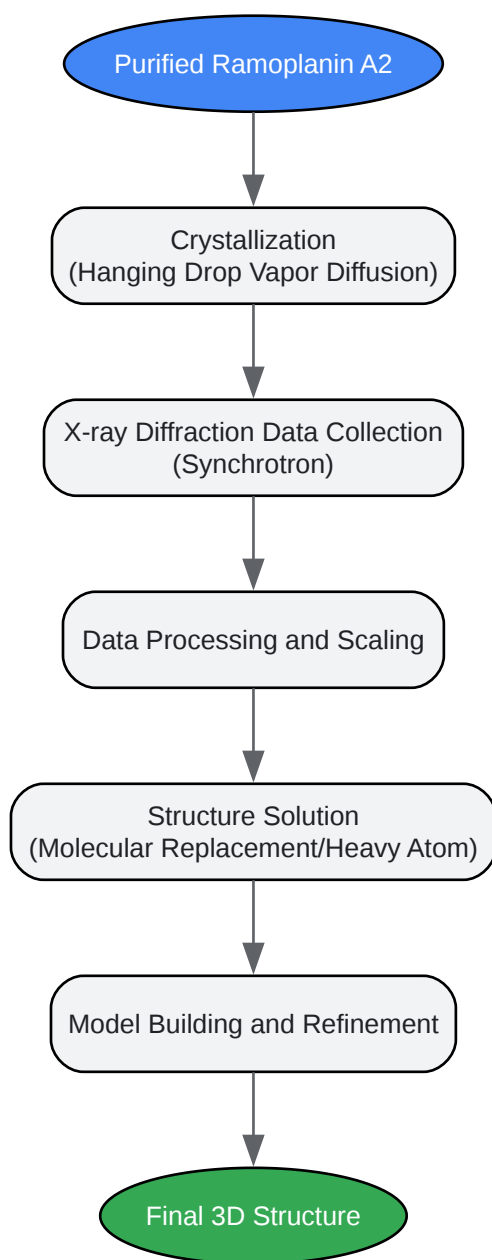
Structure Elucidation by X-ray Crystallography

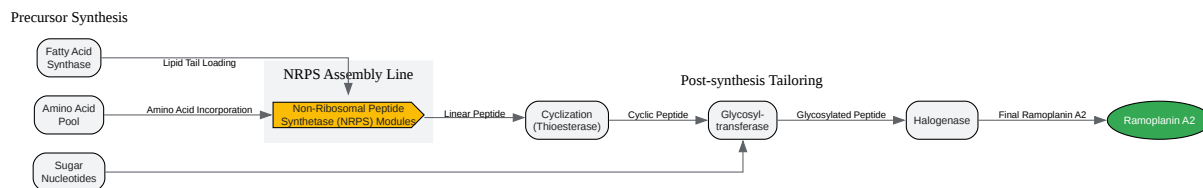
The three-dimensional structure of **Ramoplanin** A2 was determined by X-ray crystallography, providing critical insights into its dimeric nature and interaction with membranes.

Methodology:

- Crystallization:
 - **Ramoplanin** A2 is dissolved in an aqueous solution containing a detergent to mimic a membrane environment.
 - Crystals are grown using the hanging drop vapor diffusion method at room temperature.

- A typical crystallization condition involves a reservoir solution containing polyethylene glycol (PEG) as the precipitant, a buffer to maintain a specific pH (e.g., MES pH 6.5), and a salt (e.g., ammonium sulfate).
- Data Collection:
 - Crystals are cryo-protected and flash-cooled in liquid nitrogen.
 - X-ray diffraction data are collected at a synchrotron source using a specific wavelength (e.g., 1.0 Å).
 - Data are collected over a range of rotation angles using a suitable detector (e.g., CCD detector).
- Structure Solution and Refinement:
 - The diffraction data are processed, and the structure is solved using molecular replacement or heavy atom derivatization.
 - The initial model is refined against the experimental data to obtain the final high-resolution structure.





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- To cite this document: BenchChem. [Ramoplanin A2: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b549286#chemical-structure-and-properties-of-ramoplanin-a2>]

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